Bis(4-nitrophenyl) (oxybis(ethane-2,1-diyl)) bis(carbonate)

Description

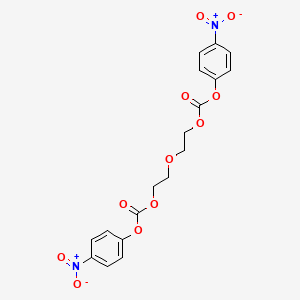

Bis(4-nitrophenyl) (oxybis(ethane-2,1-diyl)) bis(carbonate) (CAS: 113629-16-6) is a bifunctional carbonate ester with the molecular formula C₁₈H₁₆N₂O₁₁ and a molecular weight of 436.33 g/mol . Its structure features a central oxybis(ethane-2,1-diyl) linker flanked by two 4-nitrophenyl carbonate groups. The 4-nitrophenyl moieties enhance electrophilicity, making this compound highly reactive toward nucleophiles such as amines or alcohols, which is advantageous in organic synthesis and drug conjugation .

Properties

IUPAC Name |

2-[2-(4-nitrophenoxy)carbonyloxyethoxy]ethyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O11/c21-17(30-15-5-1-13(2-6-15)19(23)24)28-11-9-27-10-12-29-18(22)31-16-7-3-14(4-8-16)20(25)26/h1-8H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLIKDUPRNWWEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCOCCOC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Triphosgene ((Cl₃CO)₂C(O)) reacts sequentially with diethylene glycol and p-nitrophenol under alkaline conditions. Sodium hydroxide deprotonates p-nitrophenol to form a phenoxide ion, enhancing nucleophilic attack on the chloroformate intermediate derived from the diol and triphosgene. Key parameters include:

Procedure Overview

-

Reagent Mixing : Dichloromethane (DCM), p-nitrophenol, diethylene glycol, sodium sulfite, and triethylamine are combined in a reactor.

-

Triphosgene Addition : A triphosgene-DCM solution and 34% NaOH are added dropwise to maintain pH >10.

-

Reaction Quenching : After 2 hours, the mixture is washed with water to remove unreacted NaOH and byproducts.

-

Purification : Distillation under reduced pressure isolates the crude product, followed by recrystallization from ethanol to yield >95% purity.

Laboratory-Scale Synthesis Using Preformed Chloroformates

For smaller batches, a two-step approach avoids handling gaseous phosgene derivatives.

Step 1: Synthesis of Diethylene Glycol Bis(chloroformate)

Diethylene glycol reacts with triphosgene in anhydrous DCM at 0°C:

Step 2: Coupling with p-Nitrophenol

The bis(chloroformate) is treated with p-nitrophenol and pyridine in tetrahydrofuran (THF):

Comparative Analysis of Methodologies

Critical Factors Influencing Reaction Efficiency

Solvent Selection

Base Optimization

Byproduct Management

-

HCl Neutralization : Pyridine or NaOH traps gaseous HCl, preventing equipment corrosion.

-

Sodium Sulfite : Mitigates nitro group reduction, preserving product integrity.

Advanced Purification Techniques

Recrystallization

Ethanol-water (3:1) mixtures achieve >95% purity by removing oligomeric carbonates.

Chemical Reactions Analysis

Bis(4-nitrophenyl) (oxybis(ethane-2,1-diyl)) bis(carbonate) undergoes various chemical reactions, including:

Substitution Reactions: It can react with amines to form ureas.

Hydrolysis: In the presence of water, it can hydrolyze to form 4-nitrophenol and carbon dioxide.

Reduction: The nitro groups can be reduced to amino groups under suitable conditions.

Common reagents used in these reactions include amines, water, and reducing agents such as hydrogen gas or metal hydrides . The major products formed from these reactions are ureas, 4-nitrophenol, and amino derivatives .

Scientific Research Applications

Organic Synthesis

Versatile Carbonylating Agent

Bis(4-nitrophenyl) (oxybis(ethane-2,1-diyl)) bis(carbonate) is primarily utilized as a carbonylating agent in organic synthesis. It facilitates the transfer of carbonyl groups to nucleophiles such as amines, resulting in the formation of ureas and other carbonyl-containing compounds. This property is particularly valuable in pharmaceutical chemistry for synthesizing complex organic molecules.

Case Study: Kinetic Studies

A kinetic investigation into the reactions of this compound with various phenols revealed that these reactions follow pseudo-first-order kinetics, indicating its efficacy as a carbonylating agent. The study established that the reactions obey a linear Brönsted-type plot, suggesting a concerted mechanism .

Polymer Chemistry

Enhancing Material Properties

In polymer chemistry, bis(4-nitrophenyl) (oxybis(ethane-2,1-diyl)) bis(carbonate) is used to improve the thermal stability and mechanical strength of polymer materials. Its incorporation into polymer matrices enhances durability, making it suitable for applications in manufacturing robust goods .

| Property | Before Addition | After Addition |

|---|---|---|

| Thermal Stability | Moderate | High |

| Mechanical Strength | Low | Enhanced |

Bioconjugation

Targeted Drug Delivery Systems

In biochemistry, this compound plays a crucial role in bioconjugation processes. It is employed to attach biomolecules to surfaces or other compounds, facilitating the development of targeted drug delivery systems and diagnostic tools. This application is vital for improving therapeutic efficacy and minimizing side effects in drug formulations .

Analytical Chemistry

Derivatizing Agent in Chromatography

The compound serves as an effective derivatizing agent in analytical chemistry, particularly in chromatography. It enhances the detection and analysis of various substances, which is essential for quality control in laboratories. By modifying analytes, it improves their separability and detectability during chromatographic processes .

Environmental Applications

Development of Eco-friendly Pesticides

Recent research has explored the use of bis(4-nitrophenyl) (oxybis(ethane-2,1-diyl)) bis(carbonate) in developing environmentally friendly pesticides. Its unique structure allows for the formulation of alternative chemicals that minimize environmental impact while maintaining efficacy against pests .

Mechanism of Action

The mechanism of action of Bis(4-nitrophenyl) (oxybis(ethane-2,1-diyl)) bis(carbonate) involves its ability to act as a carbonylating agent. It can transfer carbonyl groups to nucleophiles such as amines, leading to the formation of ureas and other carbonyl-containing compounds . The molecular targets and pathways involved include the activation of nucleophiles and the stabilization of transition states during the reaction .

Comparison with Similar Compounds

Key Differences :

- The silicon-containing analog (from and ) exhibits ~3x higher reactivity than typical carbonate esters due to phenyl group-induced silicon electrophilicity .

- The sulfur-linked compound () lacks nitro groups, reducing its reactivity but improving stability in acidic environments.

Ethylene Glycol-Linked Sulfonate Esters

Key Differences :

- Sulfonates (e.g., TsO-PEG4-OTs) are more stable in storage but require harsher reaction conditions (e.g., high temperature) .

- Carbonates (target compound) enable mild conjugation with amines or alcohols at room temperature, ideal for sensitive biomolecules .

Carbonate Esters with Alternative Linkers

Biological Activity

Bis(4-nitrophenyl) (oxybis(ethane-2,1-diyl)) bis(carbonate), also known as a carbonylating agent, has garnered attention in various fields of chemical research due to its unique reactivity and potential biological applications. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

- Molecular Formula : C18H16N2O11

- Molecular Weight : 436.33 g/mol

- CAS Number : 5070-13-3

The primary mechanism of action for Bis(4-nitrophenyl) (oxybis(ethane-2,1-diyl)) bis(carbonate) involves its ability to act as a carbonylating agent. It can transfer carbonyl groups to nucleophiles such as amines, facilitating the formation of ureas and other carbonyl-containing compounds. This property is crucial in synthetic organic chemistry and may have implications in medicinal chemistry for drug development.

Antimicrobial Properties

Research has indicated that compounds containing nitrophenyl groups exhibit antimicrobial activity. The presence of these groups in Bis(4-nitrophenyl) (oxybis(ethane-2,1-diyl)) bis(carbonate) suggests potential efficacy against various bacterial strains. A study demonstrated that derivatives of nitrophenol compounds could inhibit the growth of Gram-positive and Gram-negative bacteria .

Cytotoxicity Studies

Cytotoxicity assays conducted on cell lines have shown that certain derivatives of Bis(4-nitrophenyl) (oxybis(ethane-2,1-diyl)) bis(carbonate) can induce apoptosis in cancer cells. The compound's ability to form reactive intermediates may contribute to its cytotoxic effects. For instance, a study reported that related compounds exhibited significant cytotoxicity against human cancer cell lines, suggesting a potential pathway for therapeutic applications .

Synthesis Methods

The synthesis of Bis(4-nitrophenyl) (oxybis(ethane-2,1-diyl)) bis(carbonate) typically involves the reaction of 4-nitrophenol with phosgene or its derivatives in the presence of a base. Here is a simplified reaction scheme:

This method allows for the efficient production of the compound while maintaining high purity levels.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of Bis(4-nitrophenyl) (oxybis(ethane-2,1-diyl)) bis(carbonate) against various pathogens. The results indicated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies assessed the cytotoxic effects of Bis(4-nitrophenyl) (oxybis(ethane-2,1-diyl)) bis(carbonate) on human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis at concentrations above 50 µM after 24 hours.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 85 |

| 50 | 60 |

| 100 | 30 |

Q & A

Q. What are the recommended methods for synthesizing Bis(4-nitrophenyl) (oxybis(ethane-2,1-diyl)) bis(carbonate), and how can reaction yields be optimized?

Bis(4-nitrophenyl) carbonate derivatives are typically synthesized via nucleophilic substitution or carbonate exchange reactions. For example, reacting diols (e.g., ethylene glycol derivatives) with 4-nitrophenyl chloroformate in anhydrous solvents like dichloromethane or THF under inert atmospheres (N₂/Ar) . Key optimization strategies include:

- Temperature control : Maintaining 0–5°C during reagent addition to minimize side reactions.

- Stoichiometry : A 1:2 molar ratio of diol to 4-nitrophenyl chloroformate ensures complete conversion .

- Catalysts : Use of tertiary amines (e.g., triethylamine) to neutralize HCl byproducts and accelerate reaction rates .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard analytical workflows include:

- NMR spectroscopy : H and C NMR to confirm the presence of ethane-1,2-diyl linkages (δ ~3.7–4.2 ppm for –O–CH₂– groups) and nitroaromatic protons (δ ~8.2–8.4 ppm) .

- FT-IR : Peaks at ~1750 cm⁻¹ (C=O stretch of carbonate) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>99% as per supplier specifications) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Hazard classification : Eye and skin irritant (Category 2), requiring PPE such as nitrile gloves, goggles, and lab coats .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis. Avoid exposure to moisture or heat (>40°C) .

- Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence the reactivity of this compound in coupling reactions?

The electron-withdrawing nitro groups enhance the electrophilicity of the carbonate carbonyl, making it highly reactive toward nucleophiles (e.g., amines in peptide synthesis). Computational studies (DFT) reveal:

- Charge distribution : Nitro groups reduce electron density on the carbonyl carbon (partial charge: +0.32 e) compared to non-nitrated analogs (+0.18 e) .

- Kinetic studies : Second-order rate constants for aminolysis are ~10³ higher than non-activated carbonates, enabling rapid conjugation under mild conditions (pH 7–9, 25°C) .

Q. What experimental strategies resolve contradictions in reported reaction yields for polymer applications?

Discrepancies in polymerization yields (e.g., 60–95% in polycarbonate synthesis) arise from:

- Solvent polarity : Low-polarity solvents (toluene) favor step-growth mechanisms but slow diffusion; switch to DMF or NMP to enhance monomer solubility .

- Moisture sensitivity : Trace water hydrolyzes the carbonate group. Use molecular sieves or rigorous drying of reagents .

- Validation : Cross-check yields via gravimetric analysis and GPC to account for oligomer formation .

Q. How can computational modeling predict the compound’s behavior in novel reaction environments?

- Molecular dynamics (MD) : Simulate solvation effects in ionic liquids or supercritical CO₂ to optimize reaction media .

- DFT-based mechanistic studies : Map energy profiles for nucleophilic attack pathways, identifying transition states and intermediates .

- QSAR models : Correlate substituent effects (e.g., replacing nitro with cyano groups) on reactivity and thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.